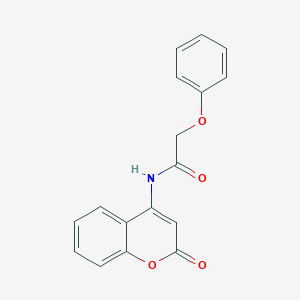![molecular formula C18H20ClN3O2S B252143 N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide, commonly known as CM156, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 is a derivative of nicotinamide and has been shown to have potent anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of CM156 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. CM156 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of the production of pro-inflammatory cytokines and the promotion of the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
CM156 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that CM156 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promotes the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that CM156 reduces inflammation and improves disease symptoms in animal models of autoimmune diseases, cancer, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CM156 is its specificity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of CM156 is its solubility in aqueous solutions. This can make it difficult to administer in vivo and may require the use of solubilizing agents.
Direcciones Futuras
There are several future directions for the study of CM156. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the role of CM156 in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, the use of CM156 in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
Métodos De Síntesis
The synthesis of CM156 involves the reaction of 6-methylnicotinamide with 4-chlorobenzenethiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with N-(3-aminopropyl) acetamide to yield CM156. The synthesis of CM156 has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
CM156 has been extensively studied for its therapeutic potential in various diseases, including autoimmune diseases, cancer, and neurological disorders. In autoimmune diseases, CM156 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. In cancer, CM156 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurological disorders, CM156 has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C18H20ClN3O2S |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2S/c1-13-3-4-14(11-22-13)18(24)21-10-2-9-20-17(23)12-25-16-7-5-15(19)6-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Clave InChI |
SJFAFZVHKLSHKD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CSC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)

![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)